1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene
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Overview
Description
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene is a chemical compound characterized by the presence of both chlorinated and alkynyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 5-chloropent-4-yne, and propargyl bromide.
Etherification Reaction: The hydroxyl group of 4-hydroxybenzaldehyde is first protected or converted into a leaving group, followed by nucleophilic substitution with 5-chloropent-4-yne to form the intermediate 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-hydroxybenzene.
Second Etherification: The intermediate is then subjected to another etherification reaction with propargyl bromide to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts like potassium carbonate or cesium carbonate to enhance reaction rates.
Solvents: Selection of suitable solvents like dimethylformamide or tetrahydrofuran to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert alkynes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated site, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Azido derivatives or other substituted products.
Scientific Research Applications
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The alkynyl groups can participate in click chemistry reactions, while the chlorinated site can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular functions, making the compound valuable in various applications.
Comparison with Similar Compounds
- 1-[(5-Chloropent-4-yn-1-yl)oxy]-3-phenoxybenzene
- 1,2-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene
Uniqueness: 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorinated and alkynyl groups allows for diverse chemical transformations and interactions.
Properties
CAS No. |
88334-88-7 |
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Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(5-chloropent-4-ynoxy)-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c1-2-11-16-13-6-8-14(9-7-13)17-12-5-3-4-10-15/h1,6-9H,3,5,11-12H2 |
InChI Key |
PZCOBTKGJHPQEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCCCC#CCl |
Origin of Product |
United States |
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